molecular formula C7H15NO B170414 (r)-2-(Pyrrolidin-2-yl)propan-2-ol CAS No. 113304-85-1

(r)-2-(Pyrrolidin-2-yl)propan-2-ol

Cat. No.: B170414
CAS No.: 113304-85-1
M. Wt: 129.2 g/mol
InChI Key: PSXWGNIMIRRWRB-ZCFIWIBFSA-N
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Description

®-2-(Pyrrolidin-2-yl)propan-2-ol is a chiral compound featuring a pyrrolidine ring attached to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Pyrrolidin-2-yl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from pyrrole through hydrogenation.

    Chiral Center Introduction: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or auxiliaries to ensure the desired enantiomer is obtained.

    Alcohol Formation:

Industrial Production Methods: In an industrial setting, the production of ®-2-(Pyrrolidin-2-yl)propan-2-ol may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize flow microreactor systems to ensure precise control over reaction conditions and improve yield .

Types of Reactions:

    Oxidation: ®-2-(Pyrrolidin-2-yl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

®-2-(Pyrrolidin-2-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

    (S)-2-(Pyrrolidin-2-yl)propan-2-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.

    2-(Pyrrolidin-2-yl)ethanol: A structurally similar compound with a different carbon chain length.

    2-(Pyrrolidin-2-yl)propan-1-ol: Another analog with a different position of the hydroxyl group.

Uniqueness: ®-2-(Pyrrolidin-2-yl)propan-2-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and chiral drug development .

Properties

IUPAC Name

2-[(2R)-pyrrolidin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXWGNIMIRRWRB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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